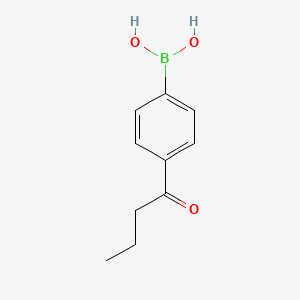

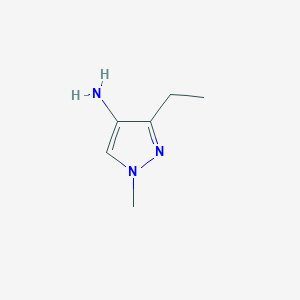

3-(Benzylamino)pentanoic acid

Descripción general

Descripción

3-(Benzylamino)pentanoic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in the field of organic chemistry. While the provided papers do not directly discuss 3-(Benzylamino)pentanoic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related Mannich bases has been reported, which involves the reaction of an amine with a formaldehyde and a phenol under acidic conditions . Another related compound, (2R,1'S)-2-(1'-benzyl-2'-hydroxyethylamino)-4-phenylbutanoic acid, was prepared using crystallization-induced asymmetric transformation, followed by reduction to yield the stable compound . These methods suggest potential pathways for the synthesis of 3-(Benzylamino)pentanoic acid, which may involve similar reductive amination or asymmetric synthesis techniques.

Molecular Structure Analysis

X-ray crystal structure analysis has been used to determine the structure of related compounds, such as α3-benzylamino-4-hydroxypentanoic acid lactone hydrochloride . This technique could potentially be applied to 3-(Benzylamino)pentanoic acid to elucidate its molecular structure, including stereochemistry and conformation.

Chemical Reactions Analysis

The related compound 2-Benzyl-3,4-iminobutanoic acid has been evaluated as an inhibitor for carboxypeptidase A, with its inhibitory activity being influenced by the stereochemistry of the compound . This suggests that 3-(Benzylamino)pentanoic acid could also interact with enzymes and may have potential as a bioactive molecule, depending on its stereochemistry and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related Mannich bases have been characterized, including their ionization constants (pKa), which indicate the degree of protonation at physiological pH . Additionally, the toxicity of these compounds has been assessed using Brine shrimp lethality testing, and their antimicrobial and antioxidant activities have been evaluated . These properties are important for understanding the behavior of 3-(Benzylamino)pentanoic acid in biological systems and its potential applications.

Aplicaciones Científicas De Investigación

1. Electrochemical Properties and Pseudocapacitance Performance

A study by Kowsari et al. (2018) explored the influence of N‑benzoyl derivatives of isoleucine, including 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid, on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. These compounds were synthesized via the Schotten-Baumann method and used to enhance the electrochemical performance of poly ortho aminophenol (POAP) films. The study highlights the importance of electron-donating groups in N‑benzoyl derivatives for improving the electrochemical properties, making it suitable for energy storage materials applications (Kowsari, Ehsani, Assadi, & Safari, 2018).

2. Synthesis of Novel Amino Acids for Pseudopeptide Synthesis

Pascal et al. (2000) synthesized a novel amino acid, 4‑Amino‑3‑(aminomethyl)benzoic acid (AmAbz), with potential applications in peptidomimetics and combinatorial chemistry. The synthesis involved regioselective amidomethylation, leading to an amino acid with distinct functionalities, illustrating its versatility in peptide synthesis (Pascal, Sola, Labéguère, & Jouin, 2000).

3. Investigation in Mass Spectrometry

Frański et al. (2003) investigated compounds like 4‑(benzylamino)pent‑3‑en‑2‑ones by electron ionization mass spectrometry (EIMS). Their study deduced the tautomeric conversion of these compounds during the EI process and analyzed fragmentation pathways, contributing to a deeper understanding of these compounds in mass spectrometric analyses (Frański, Gierczyk, Fiedorow, Chadyniak, & Urbaniak, 2003).

4. Study in Isotopic Exchange Reactions

Backstrom and Watt (2009) investigated the behavior of 4‑(2,4‑dinitrophenyl)pentanoic acid in isotopic exchange reactions. Their research, using 1H NMR spectroscopy, contributed to understanding the exchange mechanisms at molecular levels, providing insights into the reactivity of such compounds (Backstrom & Watt, 2009).

5. Radiotracer for Evaluation of Fatty Acid Metabolism

Lee et al. (2007) developed a radiotracer, 99mTc(CO)3-15-[N-(Acetyloxy)-2-picolylamino]pentadecanoic acid, for evaluating fatty acid metabolism in the myocardium. This study demonstrates the potential of such compounds in medical imaging and diagnostics, especially for cardiac applications (Lee et al., 2007).

Safety And Hazards

While specific safety data for 3-(Benzylamino)pentanoic acid is not available, it’s important to handle all chemicals with care. For a related compound, 3-(Benzylamino)propionitrile, it is advised to immediately remove any contaminated clothing, move out of the dangerous area, and consult a physician .

Propiedades

IUPAC Name |

3-(benzylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSODENPZPJPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

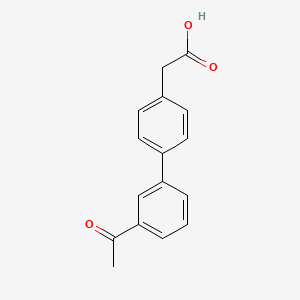

CCC(CC(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630174 | |

| Record name | 3-(Benzylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)pentanoic acid | |

CAS RN |

126946-59-6 | |

| Record name | 3-(Benzylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)